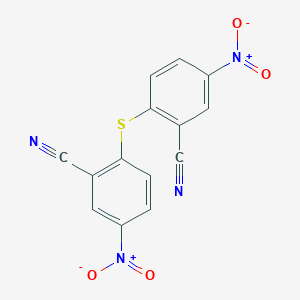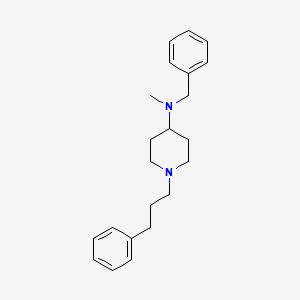![molecular formula C20H23N3O6S B10886485 [(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)
[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an aminosulfonyl group attached to an aniline ring, an oxoethyl group, and a benzoylamino pentanoate moiety. Its molecular formula is C20H18N6O6S5, and it has a molecular weight of 598.723 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminosulfonylaniline with oxoethyl derivatives under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoylamino pentanoate in the presence of suitable catalysts and solvents to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The aminosulfonyl and benzoylamino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE involves its interaction with specific molecular targets and pathways. The compound’s aminosulfonyl and benzoylamino groups are key to its activity, allowing it to bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[3-({2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL}SULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE: Similar in structure but contains a thiadiazole ring.
3-{[4-([amino(imino)methyl]aminosulfonyl)anilino]methylene}-2-oxo-2,3-dihydro-1H-indole: Contains an indole ring and different functional groups.
Uniqueness
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23N3O6S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamidopentanoate |
InChI |
InChI=1S/C20H23N3O6S/c1-2-6-17(23-19(25)14-7-4-3-5-8-14)20(26)29-13-18(24)22-15-9-11-16(12-10-15)30(21,27)28/h3-5,7-12,17H,2,6,13H2,1H3,(H,22,24)(H,23,25)(H2,21,27,28) |
Clé InChI |
QBFJTXIMYIRZBY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)
![methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10886412.png)
![4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B10886420.png)

![(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
methanone](/img/structure/B10886453.png)
![1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10886466.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886491.png)

